(17E)-17-{(2E)-[(1-propyl-1H-pyrazol-5-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structural framework, which includes a cyclopenta[a]phenanthrene core fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves a multi-step process. One common approach is the condensation reaction between a cyclopenta[a]phenanthrene derivative and a hydrazone precursor. The reaction is often catalyzed by acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve high throughput and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced hydrazone derivatives
Substitution Products: Halogenated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole ring structure and exhibit similar biological activities.
5-Amino-pyrazoles: Known for their diverse biological activities and potential therapeutic applications.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are used in various medicinal applications.
Uniqueness
13-METHYL-17-{2-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is unique due to its complex structural framework, which combines a cyclopenta[a]phenanthrene core with a pyrazole ring and multiple functional groups
Eigenschaften
Molekularformel |
C25H32N4O |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(17E)-13-methyl-17-[(E)-(2-propylpyrazol-3-yl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H32N4O/c1-3-14-29-18(11-13-27-29)16-26-28-24-9-8-23-22-6-4-17-15-19(30)5-7-20(17)21(22)10-12-25(23,24)2/h5,7,11,13,15-16,21-23,30H,3-4,6,8-10,12,14H2,1-2H3/b26-16+,28-24+ |
InChI-Schlüssel |
NTWGOOVKOLVKLF-YDGLNERASA-N |
Isomerische SMILES |
CCCN1C(=CC=N1)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Kanonische SMILES |
CCCN1C(=CC=N1)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.